

HFI-419 vs. Angiotensin IV: A Comparative Guide to IRAP Inhibition

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Compound of Interest

Compound Name: **HFI-419**

Cat. No.: **B8619911**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of Insulin-Regulated Aminopeptidase (IRAP): the synthetic compound **HFI-419** and the endogenous peptide Angiotensin IV. This analysis is supported by experimental data to inform research and development decisions in fields such as neuroscience, metabolism, and immunology.

At a Glance: Key Differences

Feature	HFI-419	Angiotensin IV
Inhibitor Type	Small molecule (benzopyran derivative)	Endogenous hexapeptide
Mechanism of Action	Allosteric, non-competitive ^[1] [2]	Competitive ^{[3][4]}
Potency (Ki)	0.42 - 0.48 μM ^[5]	~0.062 μM (for apo-enzyme), lower for native enzyme ^{[5][6]}
Selectivity	High selectivity against APN, ERAP1, ERAP2, and LTA4H ^[5] [7]	Also inhibits Aminopeptidase N (AP-N) ^[5]
Metabolic Stability	Rapidly metabolized in vivo	Prone to proteolytic degradation ^[5]

Quantitative Performance Data

The following tables summarize the inhibitory potency and selectivity of **HFI-419** and Angiotensin IV based on available experimental data.

Table 1: Inhibitory Potency against IRAP

Inhibitor	K _i (nM)	Assay Conditions	Source
HFI-419	420	Recombinant human IRAP, Leu- β -naphthylamide substrate	[5]
HFI-419	480	Not specified, Leu-AMC substrate	
Angiotensin IV	62	Sheep adrenal and cerebellar membranes, [¹²⁵ I]-AngIV displacement	[6]
Angiotensin IV	113 - 2300	HEK293T cell membranes, Leu- β -naphthylamide substrate	[7]

Note: The affinity of Angiotensin IV for the native, zinc-bound form of IRAP is reported to be significantly lower than for the zinc-depleted (apo) form, which is often used in binding assays.

Table 2: Selectivity Profile

Inhibitor	Target Enzyme	Inhibition/Affinity	Fold Selectivity vs. IRAP	Source
HFI-419	IRAP	$K_i = 420 \text{ nM}$	-	[5]
Aminopeptidase N (APN)	$>100 \mu\text{M}$	$>238x$	[5]	
ERAP1	$>100 \mu\text{M}$	$>238x$	[5]	
ERAP2	$>100 \mu\text{M}$	$>238x$	[5]	
LTA4H	$>100 \mu\text{M}$	$>238x$	[5]	
Angiotensin IV	IRAP	$K_i = 62 \text{ nM}$	-	[6]
Aminopeptidase N (APN)	Inhibits	Lower Selectivity	[5]	

Mechanism of Action

HFI-419 functions as an allosteric, non-competitive inhibitor of IRAP.[1][2] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1] Specifically, **HFI-419** has been shown to lock IRAP in a semi-open, less active conformation.[1] This allosteric mechanism contributes to its high selectivity.[2]

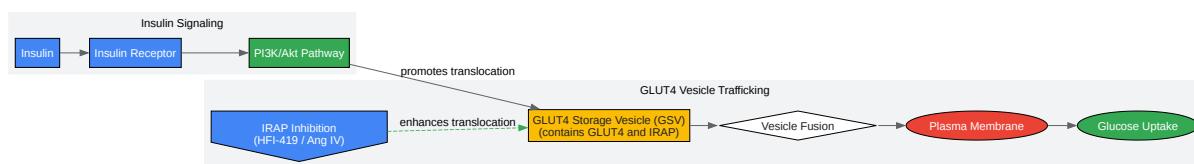
Angiotensin IV, in contrast, is a competitive inhibitor.[3][4] It directly competes with endogenous substrates for binding to the catalytic site of IRAP.[3][4] Its structure mimics that of natural substrates, allowing it to occupy the active site and prevent substrate cleavage.

Signaling Pathways and Cellular Effects

Inhibition of IRAP by both **HFI-419** and Angiotensin IV has been shown to modulate important cellular signaling pathways, leading to significant physiological effects.

Regulation of GLUT4 Translocation and Glucose Uptake

IRAP is a key component of GLUT4 storage vesicles (GSVs) and plays a crucial role in the insulin-stimulated translocation of GLUT4 to the plasma membrane, a critical step for glucose uptake in adipocytes and muscle cells.[8][9][10] Inhibition of IRAP is thought to enhance this process.

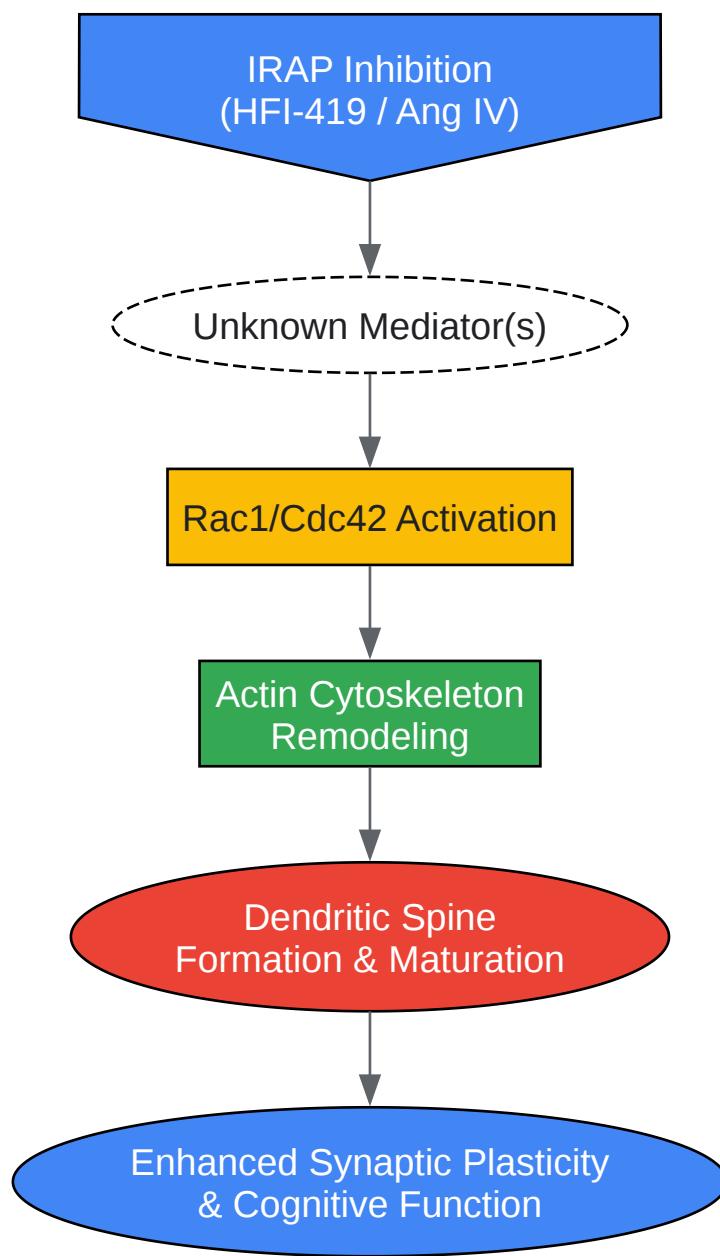


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Figure 1. Simplified signaling pathway of insulin-stimulated GLUT4 translocation and the putative role of IRAP inhibition.

Dendritic Spine Formation and Synaptic Plasticity

IRAP inhibition has been linked to enhanced cognitive function, which is thought to be mediated, in part, by an increase in the density of dendritic spines—small protrusions on dendrites that are the primary sites of excitatory synapses.[7] This structural plasticity is crucial for learning and memory.



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Figure 2. Proposed pathway linking IRAP inhibition to dendritic spine formation and enhanced cognitive function.

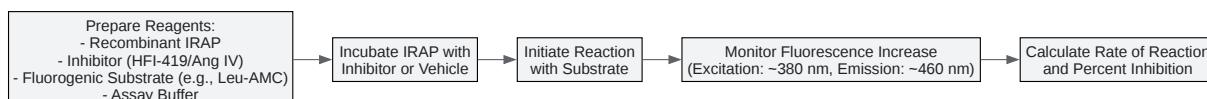
Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Fluorescence-Based IRAP Inhibition Assay

This assay measures the enzymatic activity of IRAP by monitoring the cleavage of a fluorogenic substrate.

Workflow:



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Figure 3. Workflow for a fluorescence-based IRAP inhibition assay.

Detailed Method:

- Reagent Preparation:
 - Prepare a stock solution of recombinant human IRAP in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
 - Prepare serial dilutions of **HFI-419** or Angiotensin IV in the assay buffer.
 - Prepare a stock solution of the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) in DMSO, then dilute to the final working concentration in assay buffer.
- Assay Procedure:
 - In a 96-well black microplate, add the IRAP enzyme solution.
 - Add the inhibitor dilutions or vehicle control to the respective wells.
 - Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the Leu-AMC substrate solution to all wells.

- Data Acquisition and Analysis:
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
 - Record data points every 1-2 minutes for a duration of 30-60 minutes.
 - Determine the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive, or by other appropriate models for non-competitive or allosteric inhibition.

Radioligand Binding Assay

This assay is used to determine the binding affinity of inhibitors to IRAP by measuring the displacement of a radiolabeled ligand.

Workflow:



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Figure 4. Workflow for a radioligand binding assay for IRAP.

Detailed Method:

- Membrane Preparation:

- Homogenize cells or tissues expressing IRAP (e.g., HEK293 cells overexpressing IRAP) in a cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash and resuspend the membrane pellet in a suitable binding buffer.
- Binding Reaction:
 - In reaction tubes, combine the membrane preparation, a fixed concentration of a radiolabeled IRAP ligand (e.g., [³H]AL-11, a stable Angiotensin IV analog), and varying concentrations of the unlabeled inhibitor (**HFI-419** or Angiotensin IV).
 - For determining total binding, omit the unlabeled inhibitor.
 - For determining non-specific binding, include a saturating concentration of a known high-affinity unlabeled ligand.
 - Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
- Separation and Quantification:
 - Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value from the resulting competition curve.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC50 / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

HFI-419 and Angiotensin IV represent two distinct classes of IRAP inhibitors with different mechanisms of action, potency, and selectivity. **HFI-419**, as a small molecule allosteric inhibitor, offers high selectivity, a desirable property for a therapeutic agent, although its metabolic stability in vivo presents a challenge.^[1] Angiotensin IV, while a potent competitive inhibitor, suffers from a lack of selectivity and rapid degradation.^[5] The choice between these inhibitors will depend on the specific research application. **HFI-419** is a valuable tool for studying the specific consequences of IRAP inhibition due to its high selectivity, while Angiotensin IV and its analogs can be used to investigate the effects of targeting the IRAP active site, keeping in mind its potential off-target effects on AP-N. Further development of metabolically stable allosteric inhibitors inspired by **HFI-419** may hold significant promise for therapeutic applications.

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